molecular formula C19H20N2OS2 B12145762 5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12145762
M. Wt: 356.5 g/mol
InChI Key: HUODCZUHIBMLCH-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This is achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the 4-methylbenzylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with 4-methylbenzylthiol.

    Addition of the prop-2-en-1-yl group: This can be accomplished through alkylation reactions using prop-2-en-1-yl halides under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its potential use in treating diseases such as cancer and inflammatory disorders due to its bioactive properties.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinase enzymes involved in cell signaling, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar compounds to 5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one include other thienopyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical and biological properties. Some examples include:

  • 5,6-dimethyl-2-[(4-chlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
  • 5,6-dimethyl-2-[(4-methoxybenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H20N2OS2

Molecular Weight

356.5 g/mol

IUPAC Name

5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H20N2OS2/c1-5-10-21-18(22)16-13(3)14(4)24-17(16)20-19(21)23-11-15-8-6-12(2)7-9-15/h5-9H,1,10-11H2,2-4H3

InChI Key

HUODCZUHIBMLCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C

Origin of Product

United States

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